

Discovery and development of GSK 690 Hydrochloride

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Compound of Interest		
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An In-depth Technical Guide to the Discovery and Development of GSK690693

Introduction

GSK690693 is a potent, ATP-competitive, small molecule inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[1][2] Developed by GlaxoSmithKline, it targets all three isoforms of Akt (Akt1, Akt2, and Akt3), playing a crucial role in the PI3K/Akt/mTOR signaling pathway.[3][4] This pathway is a key regulator of diverse cellular processes, including cell proliferation, survival, metabolism, and angiogenesis.[5][6] Dysregulation of the PI3K/Akt pathway is a frequent event in the development and progression of many human cancers, making Akt a highly attractive target for cancer therapy.[1][2] This document provides a comprehensive overview of the discovery, mechanism of action, pharmacological profile, and preclinical and early clinical development of GSK690693.

Discovery and Synthesis

GSK690693 was identified through lead optimization studies of the aminofurazan chemical series.[2][7] The synthesis of GSK690693 has been described in detail, culminating in a compound with potent and selective inhibition of Akt kinases.[8] The chemical name for GSK690693 is 4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol.[8] An X-ray co-crystal structure of GSK690693 with the kinase domain of Akt2 confirmed that it binds to the ATP binding pocket of the enzyme.[2][8]



Mechanism of Action

GSK690693 functions as an ATP-competitive inhibitor of all three Akt isoforms.[3][7] By binding to the ATP pocket, it prevents the phosphorylation of Akt's downstream substrates, thereby inhibiting the signal transduction cascade that promotes cell survival and proliferation.[2][4] This leads to the inhibition of tumor cell proliferation and the induction of apoptosis.[4] While highly selective for Akt isoforms, GSK690693 also demonstrates inhibitory activity against other kinases, particularly within the AGC kinase family (such as PKA and PKC), as well as some kinases in the CAMK and STE families.[7][9]

Pharmacological Profile

The pharmacological activity of GSK690693 has been characterized through various in vitro and in vivo studies.

Enzymatic Activity

The inhibitory activity of GSK690693 against Akt isoforms and other selected kinases is summarized in the table below.



Kinase Target	IC50 (nM)	Apparent Ki* (nM)	Kinase Family
Akt1	2	1	AGC
Akt2	13	4	AGC
Akt3	9	12	AGC
PKA	24	-	AGC
PrkX	5	-	AGC
ΡΚCα	21	-	AGC
РКСВІІ	16	-	AGC
РКСθ	2	-	AGC
AMPK	50	-	САМК
DAPK3	81	-	САМК
PAK4	10	-	STE
PAK5	52	-	STE
PAK6	6	-	STE

Data compiled from multiple sources.[3][7][9]

Cellular Activity

GSK690693 has demonstrated potent anti-proliferative activity in a variety of human cancer cell lines.



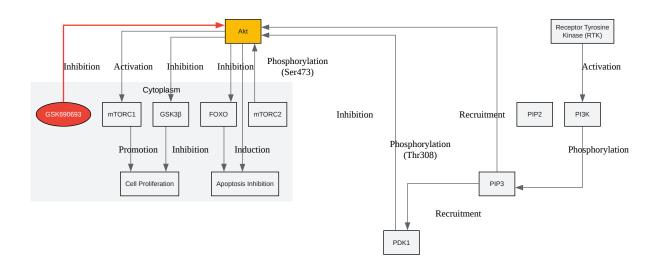
Cell Line	Cancer Type	IC50 (nM)
T47D	Breast	72
ZR-75-1	Breast	79
BT474	Breast	86
HCC1954	Breast	119
MDA-MB-453	Breast	975
LNCaP	Prostate	147

Data compiled from multiple sources.[9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of GSK690693 within the PI3K/Akt signaling pathway and a typical experimental workflow for its evaluation.

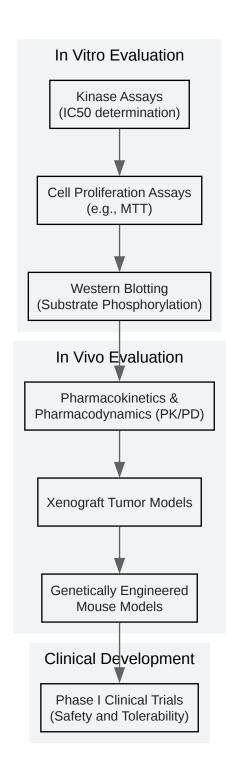




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Caption: The PI3K/Akt signaling pathway and the inhibitory action of GSK690693.





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Caption: A generalized experimental workflow for the evaluation of GSK690693.

Preclinical Studies



In Vitro Studies

In cellular assays, GSK690693 effectively inhibited the phosphorylation of several downstream targets of Akt, including GSK3β, PRAS40, and FOXO transcription factors, in a dose-dependent manner.[2][7] The inhibition of these substrates confirms the on-target activity of the compound within the cellular context. Furthermore, treatment with GSK690693 led to the induction of apoptosis in sensitive cancer cell lines.[2][9]

In Vivo Studies

The anti-tumor efficacy of GSK690693 has been demonstrated in various preclinical models. In human tumor xenograft models, including those for breast, prostate, and ovarian cancers, daily administration of GSK690693 resulted in significant tumor growth inhibition.[2] The compound also showed efficacy in genetically engineered mouse models of cancer with hyperactivated Akt signaling.[5] Pharmacodynamic studies in these models confirmed that GSK690693 inhibited the phosphorylation of Akt substrates within the tumors.[5][7] A notable in vivo effect of GSK690693 is a transient, dose-dependent increase in blood glucose levels, which is consistent with the role of Akt2 in glucose metabolism.[9][10]

Clinical Development

Based on its promising preclinical profile, GSK690693 advanced into a Phase I clinical trial in patients with advanced solid tumors and lymphomas.[10] The study aimed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of an intravenous formulation of the compound.[10] The trial reported that GSK690693 was generally well-tolerated at the tested doses, with predictable pharmacokinetics.[10] Pharmacodynamic assessments in peripheral blood mononuclear cells showed a drug-related effect on the Akt pathway.[10] The observed transient hyperglycemia in some patients was consistent with preclinical findings.[10]

Experimental Protocols In Vitro Kinase Assay

- Enzyme and Substrate Preparation: Recombinant, purified, full-length Akt1, Akt2, or Akt3 enzymes were used.[7][9] A biotinylated peptide substrate was prepared.[9]
- Reaction Mixture: The reaction was carried out in a buffer containing MgCl2, MOPS (pH 7.5),
 DTT, CHAPS, and KCl.[9] The mixture included the Akt enzyme, the peptide substrate, ATP,



and [y-33P]ATP.[9]

- Inhibition Assay: GSK690693, dissolved in DMSO, was added to the reaction mixture at various concentrations.[7][9] The reaction was incubated at room temperature.[9]
- Detection: The reaction was terminated by the addition of EDTA and scintillation proximity assay beads.[9] The amount of phosphorylated substrate was quantified using a suitable imager.[9]
- Data Analysis: IC50 values were calculated by fitting the data to a dose-response curve.

Cellular Phospho-GSK3ß ELISA

- Cell Culture and Treatment: Tumor cells were seeded in 96-well plates and treated with varying concentrations of GSK690693 for a specified duration (e.g., 1 hour).[7]
- Cell Lysis: After treatment, the cells were lysed to extract cellular proteins.
- ELISA: An anti-GSK3β antibody was used for capture, and an anti-phospho-GSK3α/β (Ser9) antibody was used for detection.[7]
- Data Analysis: The levels of phosphorylated GSK3β were determined, and IC50 values were calculated.[7]

In Vivo Tumor Xenograft Study

- Animal Models: Immunodeficient mice (e.g., SCID or nude mice) were used.[7]
- Tumor Implantation: Human tumor cells were implanted subcutaneously into the flanks of the mice.[7]
- Treatment: Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. GSK690693 was formulated in a suitable vehicle (e.g., 5% dextrose) and administered, for example, once daily via intraperitoneal injection.[2][7]
- Tumor Measurement: Tumor volume was measured regularly using calipers.



- Efficacy Evaluation: Anti-tumor activity was assessed by comparing the tumor growth in the treated groups to the control group.[7]
- Pharmacodynamic Analysis: At the end of the study, tumors could be excised for analysis of target modulation (e.g., phosphorylation of Akt substrates) by immunohistochemistry or Western blotting.[2]

Conclusion

GSK690693 is a potent and selective pan-Akt inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical cancer models. Its development has provided valuable insights into the therapeutic potential of targeting the Akt signaling pathway. While challenges such as managing on-target effects like hyperglycemia remain, the discovery and characterization of GSK690693 represent a key advancement in the field of targeted cancer therapy. Further research and clinical evaluation are necessary to fully elucidate its therapeutic utility, both as a monotherapy and in combination with other anti-cancer agents.

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References

- 1. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the PI3K/AKT/mTOR Signaling Axis in Children with Hematologic Malignancies -PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]



- 8. pubs.acs.org [pubs.acs.org]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
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